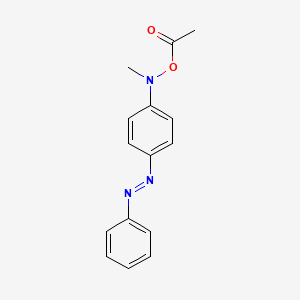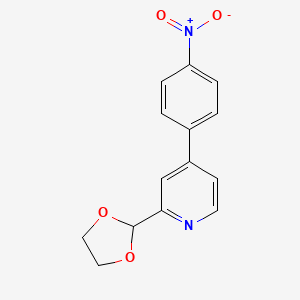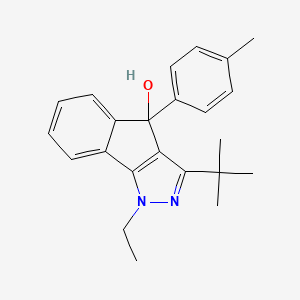![molecular formula C13H14BrN3O2 B14630589 N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-87-9](/img/structure/B14630589.png)
N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of a bromophenyl group and an oxazole ring in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of aniline derivatives, followed by coupling with the oxazole ring.
Urea formation: The final step involves the reaction of the bromophenyl-oxazole intermediate with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and solvents: To optimize reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
Oxidation products: Bromophenol derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of cancer or infectious diseases.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Inhibition of specific biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea: Similar structure with a chlorine atom instead of bromine.
N-(4-Fluorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Bromine atom: The presence of a bromine atom may impart unique reactivity and biological activity compared to its chlorine and fluorine analogs.
Oxazole ring: The oxazole ring can interact with biological targets in a specific manner, contributing to the compound’s overall activity.
Properties
CAS No. |
55807-87-9 |
|---|---|
Molecular Formula |
C13H14BrN3O2 |
Molecular Weight |
324.17 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C13H14BrN3O2/c1-8(2)11-7-12(17-19-11)16-13(18)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI Key |
FGWIMSSSVGYCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


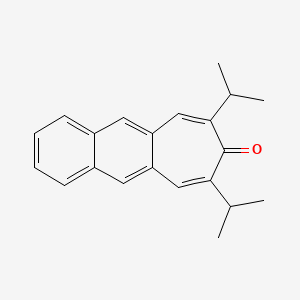
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
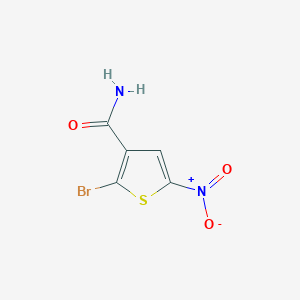
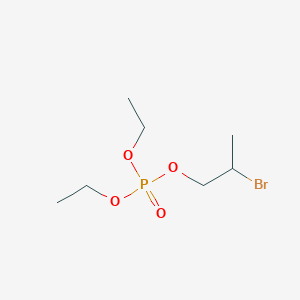
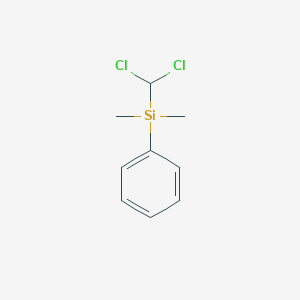
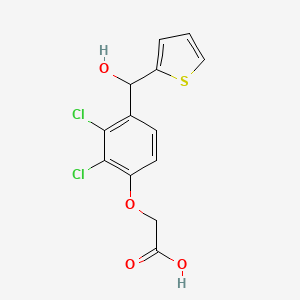

![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
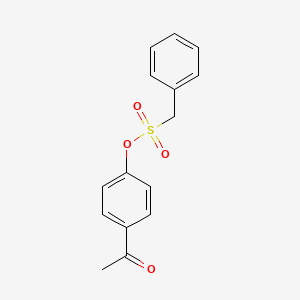
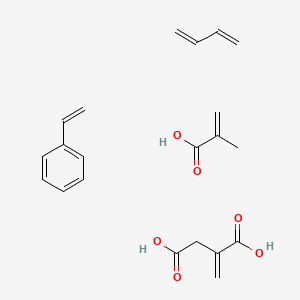
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
